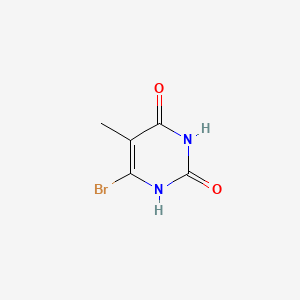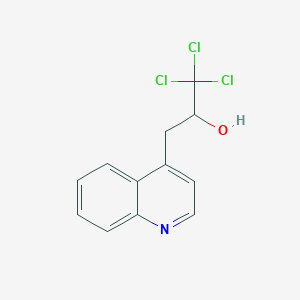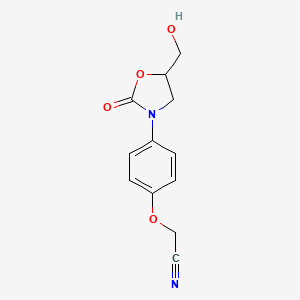
(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a phenoxy group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile typically involves multiple steps. One common route starts with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The phenoxy group is then introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the oxazolidinone ring. Finally, the nitrile group is added through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Introduction of various substituents on the aromatic ring, depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, potentially leading to antimicrobial activity. The nitrile group can also participate in covalent bonding with target proteins, enhancing its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(5-Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethanol: Similar structure but with an ethanol group instead of a nitrile group.
2-(4-(5-Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)propanoic acid: Contains a propanoic acid group instead of a nitrile group.
2-(4-(5-Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetamide: Features an acetamide group in place of the nitrile group.
Uniqueness
2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential bioactivity. The combination of the oxazolidinone ring and the nitrile group makes it a versatile intermediate for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
64589-74-8 |
|---|---|
Fórmula molecular |
C12H12N2O4 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
2-[4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]acetonitrile |
InChI |
InChI=1S/C12H12N2O4/c13-5-6-17-10-3-1-9(2-4-10)14-7-11(8-15)18-12(14)16/h1-4,11,15H,6-8H2 |
Clave InChI |
UJSQDDANKNEAJJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


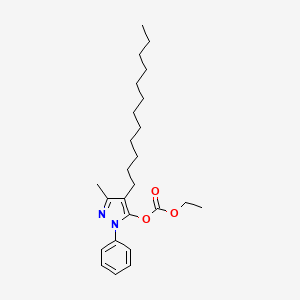
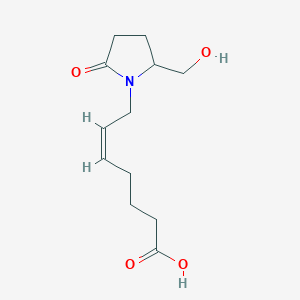
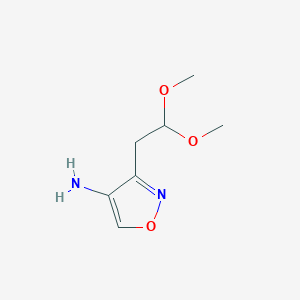
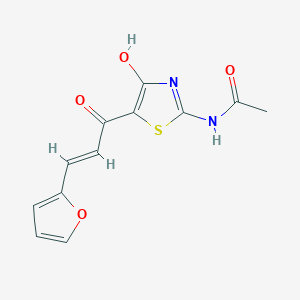
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
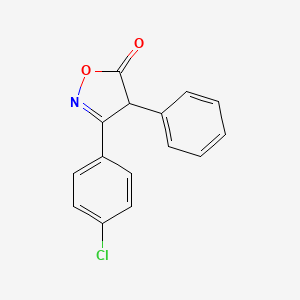
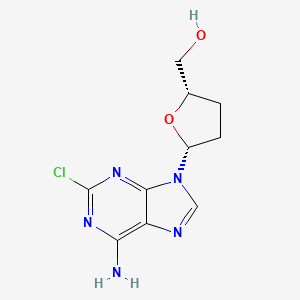


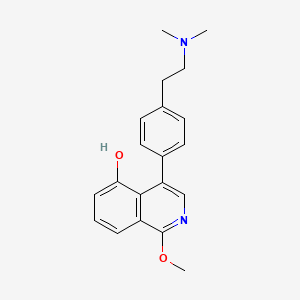
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
